molecular formula C26H18O4 B1315936 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid CAS No. 143613-17-6

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid

Cat. No.: B1315936
CAS No.: 143613-17-6
M. Wt: 394.4 g/mol
InChI Key: HKNHBZNRYLZPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid is an organic compound that belongs to the family of quaterphenyl derivatives. This compound is characterized by its rigid linear structure, which consists of four benzene rings connected in a linear fashion, with carboxylic acid groups attached to the terminal benzene rings. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid typically involves the coupling of biphenyl derivatives with appropriate carboxylation reactions. One common method involves the use of Suzuki coupling reactions, where a boronic acid derivative of biphenyl is reacted with a halogenated biphenyl derivative in the presence of a palladium catalyst and a base. The resulting quaterphenyl derivative is then subjected to carboxylation reactions to introduce the carboxylic acid groups at the terminal positions .

Industrial Production Methods

Industrial production of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid may involve large-scale Suzuki coupling reactions followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated and nitrated quaterphenyl derivatives.

Scientific Research Applications

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid is largely dependent on its application. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability. In organic semiconductors, the rigid linear structure facilitates efficient charge transport, improving the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-dicarboxylic acid: A simpler derivative with two benzene rings.

    Terphenyl-4,4’'-dicarboxylic acid: Contains three benzene rings.

    Hexaphenylbenzene: A more complex derivative with six benzene rings arranged in a hexagonal pattern.

Uniqueness

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid is unique due to its four benzene rings, which provide a balance between structural rigidity and flexibility. This makes it particularly useful in applications requiring stable yet adaptable molecular frameworks, such as in the development of advanced materials and drug delivery systems.

Properties

IUPAC Name

4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O4/c27-25(28)23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(16-12-22)26(29)30/h1-16H,(H,27,28)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNHBZNRYLZPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576270
Record name [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143613-17-6
Record name [1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-Quaterphenyl]-1~4~,4~4~-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid
Reactant of Route 6
Reactant of Route 6
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.